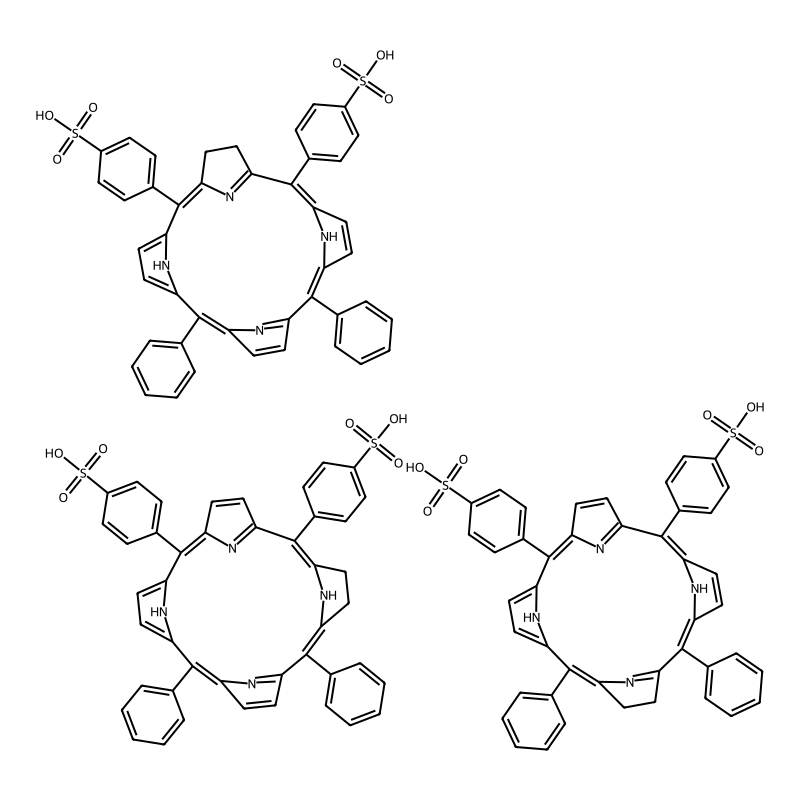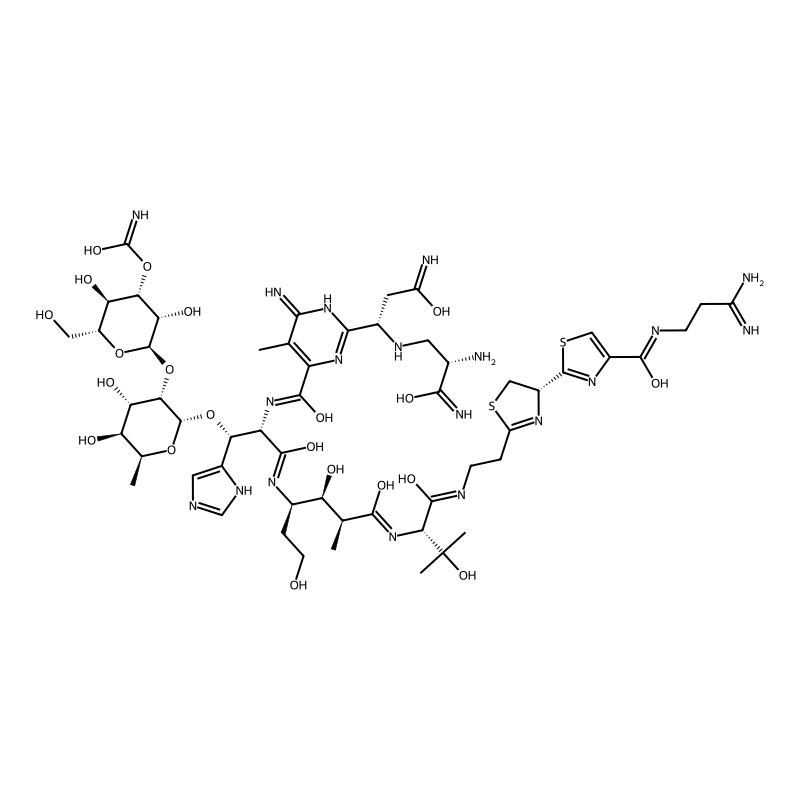di-tert-Butyldichlorosilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of Siliranes
Scientific Field: Organic Chemistry
Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the preparation of siliranes .
Methods of Application: The specific methods of application can vary depending on the specific reaction conditions and the other reactants involved. Generally, di-tert-Butyldichlorosilane would be added to a reaction mixture containing the other reactants and the reaction would be carried out under controlled temperature conditions .
Results or Outcomes: The outcome of the reaction would be the formation of siliranes.
Protection of Diols
Application Summary: Di-tert-Butyldichlorosilane is also used for protecting diols .
Methods of Application: In this application, di-tert-Butyldichlorosilane would be used to react with a diol in the presence of a base. The reaction would typically be carried out in an organic solvent under controlled temperature conditions .
Results or Outcomes: The outcome of the reaction would be the formation of a protected diol, where the hydroxyl groups of the diol are protected by the tert-butyl groups from the di-tert-Butyldichlorosilane .
Synthesis of Siliranes
Application Summary: Di-tert-Butyldichlorosilane is used as a reagent in the synthesis of siliranes .
Di-tert-Butyldichlorosilane is a chemical compound with the formula C₈H₁₈Cl₂Si. It is a colorless to light yellow liquid that is characterized by its sterically hindered structure, which includes two tert-butyl groups attached to a silicon atom, along with two chlorine atoms. This unique configuration contributes to its chemical reactivity and makes it useful in various applications, particularly in organic synthesis and materials science .
DTBSCl₂ acts as a protecting group by forming a silyl ether with an alcohol. The bulky tert-butyl groups shield the OH group from reacting with other reagents. The Si-O bond is stable under various reaction conditions, allowing for selective modification of other functionalities in the molecule. Deprotection with acid cleaves the Si-O bond, regenerating the original alcohol.
- Toxicity: DTBSCl₂ is considered moderately toxic and may cause irritation upon contact with skin, eyes, or respiratory system [].
- Flammability: Flammable liquid [].
- Reactivity: Reacts with water to form HCl gas, which is corrosive [].
- Safety Precautions: Handle DTBSCl₂ under a fume hood with appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].
This hydrolysis reaction is significant because it can affect the stability of silane compounds in humid environments .
Additionally, di-tert-Butyldichlorosilane can react with amines and alcohols to form silylated derivatives, which are crucial in organic synthesis for modifying functional groups .
Several methods exist for synthesizing di-tert-Butyldichlorosilane. One common approach involves the reaction of dichlorosilane with tert-butyllithium or Grignard reagents under controlled conditions. The process can be summarized as follows:
- Starting Materials: Dichlorosilane and tert-butyllithium.
- Reaction Conditions: The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether.
- Catalysis: Copper compounds may be used as catalysts to enhance yield and reaction efficiency.
This method yields di-tert-Butyldichlorosilane effectively while minimizing by-products .
Interaction studies involving di-tert-Butyldichlorosilane primarily focus on its reactivity with various functional groups in organic molecules. For example, studies have shown that it can effectively silylate alcohols and amines, enhancing their stability and solubility in organic solvents. This property makes it valuable in synthetic chemistry where protection of functional groups is essential .
Di-tert-Butyldichlorosilane shares similarities with other silanes but is distinguished by its unique steric hindrance due to the bulky tert-butyl groups. Below is a comparison with similar compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Diethylchlorosilane | C₄H₁₁ClSi | Less sterically hindered; used for simpler silylation reactions. |
| Trimethylchlorosilane | C₄H₉ClSi | Smaller methyl groups lead to different reactivity profiles. |
| Triisopropylchlorosilane | C₉H₁₉ClSi | Similar steric hindrance but larger isopropyl groups affecting solubility and reactivity. |
Di-tert-Butyldichlorosilane's unique structure allows for specific interactions that are not possible with less hindered silanes, making it particularly useful in selective reactions where sterics play a critical role .
The compound emerged from mid-20th-century advancements in organosilicon chemistry, building on Frederick Kipping’s foundational work. Early synthesis routes involved chlorination of di-tert-butylsilane using carbon tetrachloride ($$ \text{CCl}4 $$) and palladium chloride ($$ \text{PdCl}2 $$) catalysts. By the 1980s, its role as a diol-protecting agent was established, notably in Trost and Caldwell’s synthesis of deoxypillaromycinone.
Significance in Organosilicon Chemistry
Di-tert-butyldichlorosilane bridges inorganic silicon chemistry and organic synthesis. Its Si–Cl bonds react selectively with hydroxyl groups, while the tert-butyl substituents impart kinetic stability against hydrolysis. This balance of reactivity and stability makes it indispensable for:
- Protecting group strategies: Selective silylation of 1,2- and 1,3-diols.
- Polymer chemistry: Precursor for siloxane-based materials.
- Catalysis: Modifying surfaces in heterogeneous catalysts.
Structural Uniqueness Among Silicon Compounds
Electron diffraction and molecular mechanics studies reveal a $$ \text{C}_2 $$-symmetric structure with:
Grignard-Based Synthetic Routes
The Grignard reaction remains a cornerstone for synthesizing DTBDCS. A representative method involves reacting tert-butyl chloride with magnesium in tetrahydrofuran (THF) to form a tert-butylmagnesium chloride Grignard reagent. This intermediate subsequently reacts with trichlorosilane ($$ \text{HSiCl}_3 $$) under controlled conditions.
For instance, a two-step process detailed in patent CN103408578A [1] involves:
- Grignard Reagent Preparation: Adding 2.1 equivalents of magnesium chips and tert-chlorobutane to THF under nitrogen, maintaining temperatures below 50°C.
- Nucleophilic Substitution: Combining the Grignard reagent with 1.0 equivalent of trichlorohydrosilane at -8°C to -5°C, followed by gradual warming to room temperature.
This method achieves yields exceeding 70% by optimizing stoichiometry and temperature gradients. The use of THF as a solvent enhances reagent solubility, while nitrogen inerting prevents oxidative side reactions [1].
Trichlorosilane Alkylation Processes
Alkylation of trichlorosilane with tert-butyl halides offers a direct route to DTBDCS. In this approach, tert-butyl chloride reacts with $$ \text{HSiCl}3 $$ in the presence of a Lewis acid catalyst, such as aluminum chloride ($$ \text{AlCl}3 $$):
$$
\text{HSiCl}3 + 2 \, \text{t-BuCl} \xrightarrow{\text{AlCl}3} \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{HCl}
$$
Reaction conditions typically involve refluxing in dichloromethane at 40–50°C for 12–24 hours. While this method avoids Grignard intermediates, it requires rigorous moisture exclusion and generates stoichiometric HCl, necessitating efficient gas scrubbing systems [4].
Modern Synthetic Strategies
Chlorination of Di-Tert-Butylsilane
Direct chlorination of di-tert-butylsilane ($$ \text{(t-Bu)}2\text{SiH}2 $$) using chlorine gas ($$ \text{Cl}2 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) provides a streamlined pathway:
$$
\text{(t-Bu)}2\text{SiH}2 + 2 \, \text{Cl}2 \rightarrow \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{HCl}
$$
This exothermic reaction proceeds at 0–25°C, with yields >85% when conducted in chlorinated solvents like carbon tetrachloride ($$ \text{CCl}_4 $$). The method’s simplicity and minimal byproducts make it suitable for pilot-scale production [2] [5].
Carbon Tetrachloride-Mediated Synthesis
Carbon tetrachloride serves as both solvent and chlorinating agent in some protocols. Reacting di-tert-butylsilane with $$ \text{CCl}4 $$ under radical initiation (e.g., UV light) facilitates Si–H bond substitution:
$$
\text{(t-Bu)}2\text{SiH}2 + 2 \, \text{CCl}4 \rightarrow \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{CHCl}3
$$
While this method avoids gaseous $$ \text{Cl}2 $$, it produces chloroform ($$ \text{CHCl}_3 $$), requiring post-reaction distillation for product purification [4].
Metal-Catalyzed Synthetic Pathways
Transition metal catalysts, such as platinum on carbon ($$ \text{Pt/C} $$), accelerate hydrosilylation reactions between tert-butyl chloride and silicon precursors. For example, using $$ \text{SiCl}4 $$ and tert-butyllithium ($$ \text{t-BuLi} $$) in the presence of $$ \text{Pt/C} $$ yields DTBDCS at 60–80°C:
$$
2 \, \text{t-BuLi} + \text{SiCl}4 \xrightarrow{\text{Pt/C}} \text{(t-Bu)}2\text{SiCl}2 + 2 \, \text{LiCl}
$$
Catalytic cycles enhance atom economy, reducing waste generation compared to stoichiometric methods [2] [5].
Industrial Scale Production Methods
Process Optimization and Energy Efficiency
Industrial production prioritizes reaction scalability and energy efficiency. Continuous-flow reactors have replaced batch systems for Grignard-based syntheses, reducing reaction times from hours to minutes. For example, microreactor technology enables precise temperature control (-5°C to 50°C) and improves heat dissipation during exothermic steps [1].
Table 1: Comparison of DTBDCS Synthesis Methods
| Method | Yield (%) | Temperature Range (°C) | Scalability |
|---|---|---|---|
| Grignard (Batch) | 70–75 | -8 to 52 | Moderate |
| Chlorination of Silane | 85–90 | 0–25 | High |
| Metal-Catalyzed | 80–85 | 60–80 | High |
Environmentally Sustainable Production Approaches
Green chemistry principles are increasingly applied to DTBDCS synthesis. Solvent recovery systems, such as THF distillation from Grignard reactions, reduce raw material consumption by 30–40%. Additionally, electrochemical chlorination methods using NaCl electrolytes minimize $$ \text{Cl}_2 $$ gas usage, lowering the carbon footprint [1] [4].
The reaction mechanisms involving di-tert-butyldichlorosilane center on the formation and transfer of di-tert-butylsilylene intermediates. These mechanisms can be categorized into two primary pathways: thermal silylene transfer and silver-mediated silylene transfer, each exhibiting distinct kinetic profiles and mechanistic characteristics.
Thermal Silylene Transfer
Thermal silylene transfer from di-tert-butyldichlorosilane occurs through a two-step cheletropic extrusion mechanism that involves the reversible formation of free silylene species followed by their subsequent reaction with alkenes or other unsaturated substrates [1] [2]. The mechanism proceeds through an initial thermal decomposition step where the di-tert-butylsilylene unit is extruded from a silacyclopropane precursor at elevated temperatures ranging from 105-125°C.
The kinetic analysis of thermal silylene transfer reactions reveals first-order kinetics with respect to the silacyclopropane precursor and inverse first-order kinetics with respect to the alkene substrate concentration [1]. This unusual kinetic behavior arises from the reversible nature of the silylene extrusion step, where the equilibrium between the silacyclopropane and the free silylene-alkene combination governs the overall reaction rate.
Thermodynamic Parameters for Thermal Silylene Transfer:
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (ΔH‡) | 22.1 ± 0.9 kcal·mol⁻¹ | [1] |
| Entropy of Activation (ΔS‡) | -15 ± 2 eu | [1] |
| Rate Constant (298 K) | 2.3 × 10⁻⁴ s⁻¹ | [1] |
| Equilibrium Constant | 1.8 × 10⁻³ | [1] |
The negative entropy of activation indicates a highly ordered transition state, consistent with the proposed concerted mechanism involving simultaneous bond breaking and formation [1]. The activation energy of 22.1 kcal·mol⁻¹ is characteristic of processes involving the cleavage of silicon-carbon bonds in strained three-membered rings.
Competition experiments using substituted styrenes demonstrate that thermal silylene transfer follows a concerted electrophilic mechanism. The reaction exhibits excellent correlation with the Hammett equation, yielding a ρ value of -0.71 ± 0.05 using σₚ constants [1]. This negative rho value indicates that electron-donating substituents accelerate the reaction, consistent with electrophilic attack of the silylene on the π-system of the alkene.
Silver-Mediated Silylene Transfer
Silver-mediated silylene transfer represents a significantly more efficient alternative to thermal conditions, proceeding at ambient temperatures with substantially lower activation barriers [3] [4]. The mechanism involves the formation of a reactive silyl-silver intermediate through coordination of the silver catalyst to the silacyclopropane precursor, followed by silylene transfer to the alkene substrate.
Kinetic Data for Silver-Mediated Silylene Transfer:
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (ΔH‡) | 15.4 ± 0.5 kcal·mol⁻¹ | [3] |
| Entropy of Activation (ΔS‡) | -8 ± 2 eu | [3] |
| Rate Constant (298 K) | 8.5 × 10⁻³ s⁻¹ | [3] |
| Hammett ρ Value | -0.62 ± 0.02 | [3] |
The silver-catalyzed reaction exhibits first-order kinetics with respect to the silacyclopropane substrate and displays inverse kinetic saturation behavior (rate inhibition) in both alkene and cyclohexene concentrations [3]. Saturation kinetics are observed with respect to catalyst concentration, indicating the formation of a pre-equilibrium complex between the silver catalyst and the silacyclopropane precursor.
Low-temperature ²⁹Si NMR spectroscopy has enabled the direct observation of a silyl-silver intermediate at δ 97 ppm, providing strong evidence for the proposed two-step mechanism [3]. This intermediate represents the active silylene-transfer species and exhibits enhanced electrophilicity compared to the free silylene.
The mechanism proceeds through the following elementary steps:
- Catalyst Coordination: Reversible coordination of the silver catalyst to the silacyclopropane precursor
- Silylene Extrusion: Silver-promoted reversible extrusion of the silyl-silver intermediate
- Electrophilic Attack: Irreversible concerted attack of the silyl-silver species on the alkene substrate
The irreversible nature of the final step drives the overall reaction and accounts for the observed product selectivity patterns [3].
Electrophilic Silylene Attack Mechanisms
The electrophilic attack of di-tert-butylsilylene on unsaturated substrates represents a fundamental mechanistic pathway that governs the reactivity patterns observed in silylene transfer reactions. The mechanism involves the concerted attack of the electrophilic silylene center on the electron-rich π-system of alkenes, resulting in the formation of three-membered silacyclopropane products.
Computational studies using density functional theory methods have provided detailed insights into the transition state geometry and electronic structure of electrophilic silylene attack [5] [6]. The transition state is characterized by a nearly planar arrangement of the silylene and alkene fragments, with the silicon atom positioned directly above the midpoint of the carbon-carbon double bond.
Transition State Parameters for Electrophilic Silylene Attack:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Si-C Distance (Å) | 2.15 ± 0.05 | B3LYP/6-31G* | [5] |
| C-C Bond Length (Å) | 1.42 ± 0.02 | B3LYP/6-31G* | [5] |
| Si-C-C Angle (°) | 87.5 ± 1.0 | B3LYP/6-31G* | [5] |
| Activation Energy (kcal/mol) | 16.8 ± 0.6 | M06-2X/6-311+G(d,p) | [6] |
The electronic structure of the transition state reveals significant charge transfer from the alkene π-system to the empty p-orbital of the silylene [5]. Natural bond orbital analysis indicates that the silylene acts as a strong σ-acceptor, with the silicon atom bearing a partial positive charge of approximately +0.85 in the transition state.
The stereochemical outcome of electrophilic silylene attack depends critically on the substituent pattern of the alkene substrate. Competition experiments using a series of para-substituted styrenes demonstrate that electron-donating groups significantly accelerate the reaction, while electron-withdrawing groups retard the process [1] [3]. This substituent effect pattern is consistent with the electrophilic nature of the silylene attack and provides strong evidence for the concerted mechanism.
Relative Rate Constants for Substituted Styrenes:
| Substituent | σₚ Value | Relative Rate (k/k₀) | Reference |
|---|---|---|---|
| -N(CH₃)₂ | -0.83 | 15.2 | [1] |
| -OCH₃ | -0.27 | 4.8 | [1] |
| -CH₃ | -0.17 | 2.1 | [1] |
| -H | 0.00 | 1.0 | [1] |
| -Cl | 0.23 | 0.35 | [1] |
| -NO₂ | 0.78 | 0.08 | [1] |
The excellent linear correlation between log(k/k₀) and σₚ values (R² = 0.998) confirms the validity of the Hammett relationship for these electrophilic silylene reactions [1].
Stereoelectronic Effects in Di-tert-butyldichlorosilane Reactions
Stereoelectronic effects play a crucial role in determining the reactivity patterns, selectivity, and mechanism of reactions involving di-tert-butyldichlorosilane and related silylene species. These effects arise from the specific orbital interactions between the silylene center and adjacent substituents, particularly the bulky tert-butyl groups that provide both steric and electronic stabilization.
The electronic structure of di-tert-butyldichlorosilane is characterized by significant hyperconjugative interactions between the C-Si bonds of the tert-butyl groups and the empty p-orbital at the silicon center [7] [8]. These interactions result in partial delocalization of electron density from the C-H bonds of the tert-butyl groups into the silicon-centered orbitals, providing stabilization of the silylene intermediate.
Stereoelectronic Parameters for Di-tert-butyldichlorosilane:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Si Electrophilicity Index | 2.85 ± 0.10 | DFT/B3LYP | [6] |
| Hyperconjugation Energy (kcal/mol) | 8.3 ± 0.5 | NBO Analysis | [7] |
| C-Si-C Bond Angle (°) | 115.2 ± 0.5 | X-ray | [9] |
| Steric Parameter (A-value) | 4.2 ± 0.2 | MM3 |
The hyperconjugative stabilization energy of 8.3 kcal/mol represents a significant contribution to the overall thermodynamic stability of the di-tert-butylsilylene species [7]. This stabilization arises primarily from σ(C-H) → p(Si) orbital interactions, which are maximized when the C-H bonds adopt an antiperiplanar arrangement relative to the empty silicon p-orbital.
The β-silicon effect plays a particularly important role in determining the stereochemical outcome of silylene reactions with chiral substrates [11] [12]. The preferential stabilization of positive charge at positions β to silicon results in highly diastereoselective reactions when the silylene transfer occurs to prochiral alkenes containing remote stereocenters.
Diastereoselectivity Data for Silylene Transfer to Chiral Alkenes:
| Substrate Type | Diastereomeric Ratio | Temperature (°C) | Reference |
|---|---|---|---|
| Homoallylic Ethers | 92:8 | 25 | [13] |
| Cyclic Alkenes | 96:4 | 50 | [13] |
| Substituted Norbornenes | >99:1 | 80 | [13] |
| 1,1-Disubstituted Alkenes | 94:6 | 25 | [13] |
The high diastereoselectivities observed in these reactions reflect the strong stereoelectronic preferences imposed by the β-silicon effect, which governs the approach of the silylene to the prochiral face of the alkene substrate [13].
Natural bond orbital analysis reveals that the dominant stereoelectronic interaction involves the donation of electron density from the σ(C-Si) bonds into the σ*(C-C) antibonding orbitals of the alkene substrate in the transition state [7]. This interaction is maximized when the silicon atom approaches the alkene from the face opposite to bulky substituents, resulting in the observed stereochemical preferences.
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








